(R)-4-Fluoroindan-1-amine hydrochloride
Overview
Description
The description of a compound typically includes its chemical structure, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive smell or taste .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is reactive and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s acidity or basicity, its reactivity towards various reagents, and its behavior under different conditions are also studied .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
(R)-4-Fluoroindan-1-amine hydrochloride is utilized in the synthesis of chiral amines, which are crucial for the pharmaceutical industry due to their presence in various active pharmaceutical ingredients (APIs). The development of efficient synthetic routes for chiral amines, involving the use of this compound, demonstrates its importance in producing optically active compounds. These methodologies allow for the preparation of enantiomerically pure substances, which is essential for the activity and safety of pharmaceuticals (Höhne et al., 2008).
Analytical Chemistry and Sensor Development
In the realm of analytical chemistry, this compound contributes to the creation of chemosensors. These sensors are designed for the detection of specific ions or molecules, showcasing the compound's role in developing tools for environmental monitoring, diagnostics, and research applications. Chemosensors employing this compound or its derivatives can selectively and sensitively detect various analytes, including metal ions, highlighting its versatility in sensor technology (Anbu et al., 2012).
Materials Science and Engineering
This compound is instrumental in the development of advanced materials. Its application extends to the synthesis of polymers and other materials with specific optical, electronic, or mechanical properties. For instance, the creation of fluoro-polyimides demonstrates the compound's contribution to producing materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability, which are critical for aerospace, electronics, and coatings applications (Xie et al., 2001).
Mechanism of Action
Mode of Action
Like many amines, it may interact with its targets through processes such as hydrogen bonding or ionic interactions .
Pharmacokinetics
These properties would influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would depend on the compound’s specific targets and mode of action .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
®-4-Fluoroindan-1-amine hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to interact with dopamine receptors, particularly the D1-like receptor subtypes, including D1 and D5 receptors . These interactions are characterized by high affinity binding, which can modulate the activity of these receptors and influence downstream signaling pathways. Additionally, ®-4-Fluoroindan-1-amine hydrochloride can act as an agonist or antagonist, depending on the context of the biochemical environment .
Cellular Effects
The effects of ®-4-Fluoroindan-1-amine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of G protein-coupled receptors (GPCRs), leading to changes in intracellular cyclic AMP (cAMP) levels . These changes can alter gene expression patterns and metabolic processes, ultimately impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, ®-4-Fluoroindan-1-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to dopamine receptors, leading to either inhibition or activation of these receptors . This binding can trigger a cascade of intracellular events, including the activation of second messenger systems such as cAMP and phosphatidylinositol . These signaling pathways can result in changes in gene expression, enzyme activity, and cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of ®-4-Fluoroindan-1-amine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to maintain its stability under controlled conditions, with minimal degradation . Long-term exposure to ®-4-Fluoroindan-1-amine hydrochloride can lead to sustained changes in cellular signaling and function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of ®-4-Fluoroindan-1-amine hydrochloride vary with different dosages. At lower doses, it can modulate receptor activity without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic contexts .
Metabolic Pathways
®-4-Fluoroindan-1-amine hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body .
Transport and Distribution
The transport and distribution of ®-4-Fluoroindan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in certain tissues, depending on its physicochemical properties . Understanding its transport mechanisms is essential for predicting its distribution and potential effects in different biological systems .
Subcellular Localization
The subcellular localization of ®-4-Fluoroindan-1-amine hydrochloride is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
(1R)-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWNFZYQNOKVAI-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1637540-45-4 | |
Record name | (R)-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.